
Mezlocillin sodium
Overview
Description
Mezlocillin sodium is a third-generation semi-synthetic penicillin antibiotic derived from ampicillin. Its chemical name is sodium (2S,5R,6R)-3,3-dimethyl-6-[(R)-2-[3-(methylsulfonyl)-2-oxo-1-imidazolidinecarboxamido]-2-phenylacetamido]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrate, with the molecular formula C21H24N5NaO8S2·H2O and a molecular weight of 579.59 . It exhibits broad-spectrum activity against Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae, and demonstrates stability against certain β-lactamases .
This compound acts by binding to penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis and leading to cell lysis . It is highly water-soluble, with a pH of 5.0–7.0 in 10% solutions, and maintains stability for up to 27 months under controlled storage conditions . Pharmacokinetic studies in rats and humans reveal dose-dependent clearance, with reduced renal and non-renal clearance at higher doses .
Preparation Methods
Reaction-Crystallization Method
Overview
The reaction-crystallization approach is a traditional and widely used method for synthesizing Mezlocillin sodium. It involves chemical reactions to form the active compound, followed by crystallization to purify the product.
Process Steps
- Initial Reaction: Mezlocillin acid is reacted with sodium bicarbonate or sodium isooctanoate in aqueous media, often under controlled pH conditions (around 5.8-6.5) and low temperatures (12-15°C) to facilitate optimal crystallization.
- Crystallization: The reaction mixture is cooled, and the product is crystallized out, then filtered and washed to remove impurities.
- Purification: The crystalline product undergoes washing with methyl alcohol or ethyl acetate to reduce residual solvents and impurities.
Key Parameters
Parameter | Value/Range | Notes |
---|---|---|
pH during reaction | 5.8 - 6.5 | Critical for optimal crystallization |
Temperature | 12 - 15°C | Maintains product stability |
Solvent | Ethyl acetate, methyl alcohol | Used for washing and recrystallization |
Residual solvent content | ≤0.5% (ICH standard) | Ensures safety and compliance |
Research Findings
- The reaction-crystallization method yields high-purity this compound with low polymer content (<0.2%) when optimized parameters are used.
- Residual ethyl acetate and methyl alcohol are minimized through controlled washing, aligning with international standards.
Freeze-Drying (Lyophilization) Method
Overview
Freeze-drying is a modern technique that involves removing water from the solution of this compound under low temperature and pressure, resulting in a dry powder with high purity and stability.
Process Steps
- Preparation of Solution: Mezlocillin acid is dissolved in water for injection, with pH adjusted to 6.0-6.3 using sodium bicarbonate (14% w/w).
- Reaction and Clarification: The solution undergoes stirring at 20°C, with activated carbon added for decolorization, followed by filtration.
- Sterile Filtration: The clarified solution is filtered through 0.45 μm and 0.22 μm sterilizing filters.
- Freeze-Drying: The sterile solution is frozen at controlled temperatures and subjected to lyophilization to obtain a dry powder.
Key Parameters
Parameter | Value/Range | Notes |
---|---|---|
pH of solution | 6.0 - 6.3 | Ensures stability and minimizes polymerization |
Temperature during freeze-drying | -40°C to -50°C | Maintains product integrity |
Residual moisture | ≤1% | Critical for stability and shelf life |
Research Findings
- Improved freeze-drying protocols, combined with optimized pH and filtration, significantly reduce polymer content and impurities.
- The final product exhibits enhanced stability, with polymer content consistently below 0.2%, and reduced allergenic potential.
Modern Purification Techniques
Ultrafiltration and Chromatography
Recent advances incorporate ultrafiltration and chromatography to further purify this compound, removing residual polymers and impurities more efficiently.
Process Highlights
- Ultrafiltration: Uses membranes to remove high-molecular-weight impurities, including polymers.
- Chromatography: Employs ion-exchange or reverse-phase chromatography for high-purity isolation.
Research Findings
- These techniques achieve purity levels exceeding 99.8%, with polymer content below 0.1%.
- They are particularly suitable for large-scale pharmaceutical manufacturing, ensuring batch-to-batch consistency.
Notes on Process Control and Quality Assurance
- Strict control of parameters such as pH (6.0-6.3), temperature (12-20°C during reactions), and sterilization conditions (28-30°C, 70-80% humidity) is essential.
- Use of nitrogen protection during packaging prevents oxidation.
- Regular testing for residual solvents, polymer content, and microbial contamination ensures compliance with pharmacopeial standards.
Summary Table of Preparation Methods
Method | Key Features | Advantages | Limitations |
---|---|---|---|
Reaction-Crystallization | Chemical synthesis followed by crystallization | Cost-effective, scalable | Residual solvents, impurity control |
Freeze-Drying | Water removal under low temperature and pressure | High purity, stability | Higher cost, longer process time |
Ultrafiltration & Chromatography | Advanced purification techniques | Very high purity, low polymer content | Equipment complexity, higher costs |
Chemical Reactions Analysis
Oxidation Reaction with Potassium Hydrogen Peroxomonosulfate
Mezlocillin sodium undergoes S-oxidation in the presence of potassium hydrogen peroxomonosulfate (KHSO₅), forming oxidized derivatives. This reaction is utilized for its quantitative determination in pharmaceutical preparations .
Parameter | Value/Condition |
---|---|
Stoichiometry | 1:1 (Mezlocillin : KHSO₅) |
Optimal pH Range | 1–4 |
Reaction Time | >1 minute (quantitative interaction) |
Analytical Precision (RSD) | 2.01% |
Accuracy (δ) | +0.51% |
This reaction proceeds via sulfoxide formation at the methanesulfonyl group, confirmed by iodometric titration .
β-Lactam Ring Hydrolysis
The β-lactam ring in this compound is susceptible to enzymatic hydrolysis by β-lactamases, leading to inactivation .
Key Observations :
- Stability Profile : Weak against most β-lactamases (e.g., penicillinases, cephalosporinases) .
- Hydrolysis Products : Ring-opened penicilloic acid derivatives.
Enzyme Type | Hydrolysis Efficiency |
---|---|
Penicillinases | High |
Extended-spectrum β-lactamases | Moderate |
Incompatibility Reactions
This compound reacts with strong oxidizing agents , resulting in hazardous decomposition :
Incompatible Agent | Decomposition Products |
---|---|
Strong oxidizers (e.g., KHSO₅) | CO, NOₓ, SOₓ, sodium oxides |
These reactions necessitate careful handling to avoid thermal degradation or hazardous gas release .
Aqueous Stability and pH-Dependent Degradation
This compound exhibits pH-dependent stability:
Scientific Research Applications
Mezlocillin sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study beta-lactam antibiotics and their interactions with various reagents.
Biology: Employed in studies involving bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: Used to treat serious Gram-negative infections of the lungs, urinary tract, and skin.
Industry: Utilized in the production of pharmaceutical formulations for treating bacterial infections.
Mechanism of Action
Mezlocillin sodium exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis. The bactericidal activity of this compound is mediated through its interaction with PBPs, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall .
Comparison with Similar Compounds
Antimicrobial Spectrum and Efficacy
Mezlocillin sodium demonstrates superior activity against Gram-negative pathogens compared to earlier penicillins. Key comparisons include:
Table 1: In Vitro Activity Against Common Pathogens (MIC50, µg/mL)
Pathogen | Mezlocillin | Ampicillin | Carbenicillin | Piperacillin |
---|---|---|---|---|
Escherichia coli | 4–8 | 16–32 | 32–64 | 8–16 |
Klebsiella pneumoniae | 8–16 | 64–128 | 64–128 | 16–32 |
Pseudomonas aeruginosa | 32–64 | >256 | 64–128 | 16–32 |
Bacteroides fragilis | 16–32 | 64–128 | 128–256 | 8–16 |
- Ampicillin: Limited activity against P. aeruginosa and β-lactamase-producing strains.
- Carbenicillin : Higher MICs for K. pneumoniae and B. fragilis compared to mezlocillin.
- Piperacillin: Slightly better activity against P. aeruginosa but less effective against B. fragilis.
Clinical Efficacy in Specific Infections
- Cholangitis: A randomized trial (n=46) showed mezlocillin monotherapy achieved comparable clinical cure rates (83.3%) to ampicillin-gentamicin combination therapy (81.8%), with fewer renal toxicity cases .
- COPD Exacerbations : Mezlocillin-sulbactam combination therapy demonstrated a 12.7% higher bacterial clearance rate than mezlocillin alone, attributed to sulbactam’s β-lactamase inhibition .
Table 2: Pharmacokinetic Parameters in Humans
Parameter | Mezlocillin | Piperacillin | Carbenicillin |
---|---|---|---|
Half-life (hours) | 0.8–1.5 | 0.8–1.3 | 1.0–1.5 |
Protein Binding (%) | 20–40 | 30–50 | 50–60 |
Renal Clearance (mL/min) | 150–200 | 120–180 | 80–120 |
- Dose-Dependent Kinetics : Mezlocillin’s clearance decreases by 45–50% at high doses (200 mg/kg in rats), necessitating careful dosing in renal impairment .
- Safety: Adverse effects (e.g., nausea, rash) occur in <5% of patients, lower than carbenicillin’s reported 8–12% incidence of coagulation abnormalities .
Stability and Formulation
- Mezlocillin remains stable for 8 hours in 5% glucose or saline solutions at pH 4.5–8.0, outperforming azlocillin, which degrades under acidic conditions .
- Analytical methods, such as high-performance liquid chromatography (HPLC) and iodometric assays, ensure precise quantification in serum and tissues .
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for quantifying mezlocillin sodium in pharmaceutical formulations?
The United States Pharmacopeia (USP) outlines a validated reversed-phase HPLC method for quantification. Key parameters include:
- Mobile phase : Water-tetrahydrofuran-methanol (60:25:15) .
- Sample preparation : Dilution to ~0.5 mg/mL in water after reconstitution .
- Chromatographic conditions : 254 nm detection, 3.9 mm × 30 cm C18 column, 2 mL/min flow rate .
- Validation : System suitability requires resolution ≥2.0 between mezlocillin and internal standards (e.g., progesterone) and ≤2.0% RSD for peak areas . Researchers should adhere to USP monographs to ensure batch consistency and regulatory compliance .
Q. How should researchers assess the sterility and particulate matter in this compound injectable formulations?
- Sterility testing : Follow USP 〈71〉 using membrane filtration. Samples are incubated in fluid thioglycollate medium and soybean-casein digest broth for 14 days .
- Particulate matter : Compliance with USP 〈788〉 for small-volume injections, requiring ≤6,000 particles ≥10 µm and ≤600 particles ≥25 µm per container . These tests are critical for preclinical safety evaluations of parenteral formulations.
Q. What are the key physicochemical stability indicators for this compound in aqueous solutions?
Stability is evaluated through:
- pH monitoring : Optimal stability in 0.9% NaCl (pH 6.5–7.0). Degradation accelerates in acidic (pH <5) or alkaline (pH >8) conditions .
- HPLC quantification : Track degradation products (e.g., open β-lactam rings) over 6 hours at 25°C .
- Visual inspection : Turbidity or color changes indicate incompatibility with solutions like 10% dextrose .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound across studies?
Discrepancies often arise from variations in:
- Temperature : Accelerated degradation occurs at >25°C. Studies must standardize storage conditions .
- Reconstitution protocols : Differences in solvent volume (e.g., 10 mL vs. 20 mL) affect concentration and degradation kinetics .
- Analytical sensitivity : HPLC methods with UV detection may miss minor degradation products compared to LC-MS . Mitigate conflicts by replicating studies under controlled parameters and validating methods per ICH guidelines .
Q. What experimental strategies are effective for studying this compound's compatibility with β-lactamase inhibitors (e.g., sulbactam)?
- In vitro synergy testing : Use checkerboard assays to determine fractional inhibitory concentration indices (FICI) against resistant pathogens .
- Stability profiling : Co-incubate mezlocillin-sulbactam in infusion fluids (e.g., 5% dextrose) and monitor pH, potency, and precipitate formation over 24 hours .
- Pharmacokinetic modeling : Assess renal clearance interactions in animal models to optimize dosing intervals .
Q. How can degradation pathways of this compound be elucidated under oxidative stress?
- Forced degradation studies : Expose mezlocillin to 3% H₂O₂ at 40°C for 24 hours. Analyze products via LC-MS/MS to identify oxidation sites (e.g., sulfur in the thiazolidine ring) .
- Kinetic modeling : Calculate rate constants (k) and half-life (t₁/₂) under varying oxygen concentrations .
- Excipient screening : Evaluate antioxidants (e.g., ascorbic acid) for stabilization efficacy in lyophilized formulations .
Q. Methodological Considerations
Q. What statistical approaches are recommended for analyzing adverse reaction data in this compound clinical studies?
- Cohort analysis : Stratify adverse events (e.g., allergic reactions) by patient demographics and comorbidities using logistic regression .
- Time-to-event analysis : Apply Kaplan-Meier curves for hypersensitivity onset, particularly within the first 30 minutes post-administration .
- Signal detection : Use disproportionality analysis (e.g., reporting odds ratios) in pharmacovigilance databases .
Q. How should researchers design experiments to evaluate this compound's interaction with rubber stoppers in vial packaging?
- Leachables testing : Incubate mezlocillin solutions with butyl rubber at 40°C/75% RH for 1 month. Analyze extracts via GC-MS for sulfides or vulcanization agents .
- Compatibility scoring : Quantify adsorption losses (>5% indicates incompatibility) and correlate with rubber composition .
Properties
CAS No. |
42057-22-7 |
---|---|
Molecular Formula |
C21H25N5NaO8S2 |
Molecular Weight |
562.6 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C21H25N5O8S2.Na/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34;/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30);/t12-,13-,14+,17-;/m1./s1 |
InChI Key |
SGVORSZSYKDVFT-ZBJAFUORSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.[Na+] |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C.[Na] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C.[Na] |
Key on ui other cas no. |
42057-22-7 |
Pictograms |
Health Hazard |
Synonyms |
Bay f 1353 Bay-f 1353 Bayf 1353 Baypen Melocin Meslocillin Mezlin Mezlocillin Mezlocillin Sodium Mezlocilline Sodium, Mezlocillin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.